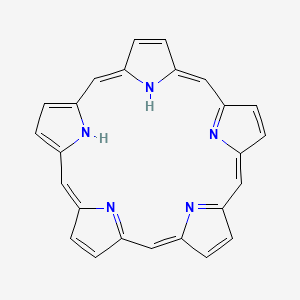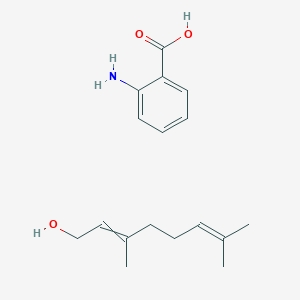
1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one is an organic compound characterized by its unique structure, which includes a diphenylphosphoryl group attached to a hexenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one typically involves the reaction of diphenylphosphoryl chloride with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as column chromatography, is essential to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives .
Applications De Recherche Scientifique
1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(Diphenylphosphoryl)-3-methyl-6-phenylhex-5-en-2-one exerts its effects involves its interaction with specific molecular targets. The diphenylphosphoryl group is known to participate in various chemical reactions, influencing the compound’s reactivity and stability. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in many biochemical reactions .
Comparaison Avec Des Composés Similaires
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a reagent in organic chemistry.
1,1’-Bis(diphenylphosphino)ferrocene: Commonly used as a ligand in homogeneous catalysis.
Uniqueness: Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
821770-42-7 |
|---|---|
Formule moléculaire |
C25H25O2P |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-3-methyl-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C25H25O2P/c1-21(12-11-15-22-13-5-2-6-14-22)25(26)20-28(27,23-16-7-3-8-17-23)24-18-9-4-10-19-24/h2-11,13-19,21H,12,20H2,1H3 |
Clé InChI |
ADLBPWZDHPNBGI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=CC1=CC=CC=C1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)
![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)
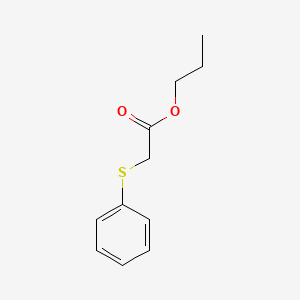
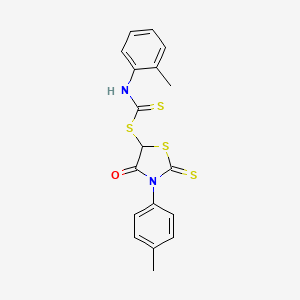
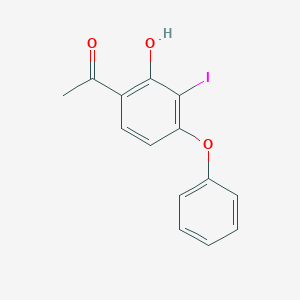

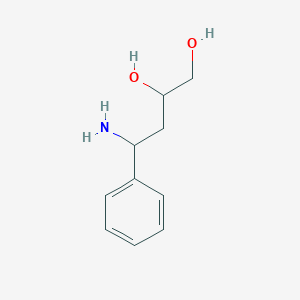
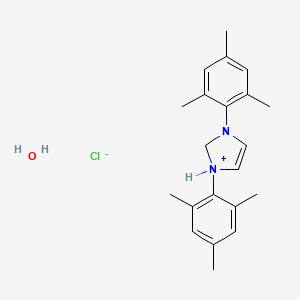

![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)
![N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)
![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)
